4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide
Description
This compound is a sulfonamide derivative featuring a benzamide core linked to a pyridin-2-ylmethyl group and a 4-(acetylamino)phenylsulfonamide moiety. Its structure integrates sulfonamide and benzamide pharmacophores, which are common in antimicrobial and antitumor agents. The pyridinyl group may enhance binding to biological targets through hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C22H22N4O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22N4O4S/c1-16(27)26-19-9-11-21(12-10-19)31(29,30)25-14-17-5-7-18(8-6-17)22(28)24-15-20-4-2-3-13-23-20/h2-13,25H,14-15H2,1H3,(H,24,28)(H,26,27) |
InChI Key |
BQWBPQKOBAMSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Stage 1: Synthesis of 4-(Acetylamino)benzenesulfonyl Chloride
The sulfonamide precursor is prepared through sequential reactions:
Table 1: Reaction Conditions for Sulfonamide Intermediate
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Acetylation of 4-aminobenzenesulfonic acid with acetic anhydride | 0–5°C | 2 h | 92% |
| 2 | Chlorination with PCl₅ in POCl₃ | Reflux | 6 h | 85% |
The acetylated sulfonic acid undergoes chlorination using phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃), generating the reactive sulfonyl chloride intermediate. Excess POCl₃ acts as both solvent and dehydrating agent, driving the reaction to completion.
Stage 2: Aminomethylation of Benzamide
The central benzamide structure is functionalized via Mannich reaction:
Subsequent hydrogenation over Raney nickel catalyst reduces the nitro group to an amine:
Stage 3: Sulfonamide Coupling
The sulfonyl chloride reacts with the aminomethylbenzamide under Schotten-Baumann conditions:
Biphasic solvent systems (water/diethyl ether) improve yields by minimizing hydrolysis of the sulfonyl chloride.
Stage 4: N-Alkylation with Pyridinylmethyl Group
The final step introduces the pyridin-2-ylmethyl moiety via nucleophilic substitution:
Potassium carbonate acts as a base, while dimethylformamide (DMF) enhances reagent solubility.
Optimization of Critical Reaction Parameters
Sulfonamide Coupling Efficiency
Comparative studies reveal that using 1.2 equivalents of sulfonyl chloride and maintaining pH 9–10 with aqueous NaOH maximizes coupling yields (78–82%) while minimizing di-sulfonation byproducts. Lower temperatures (0–5°C) further suppress hydrolysis, as demonstrated in Table 2.
Table 2: Effect of Temperature on Sulfonamide Yield
| Temperature (°C) | Isolated Yield (%) | Di-sulfonation Byproduct (%) |
|---|---|---|
| 0 | 82 | 3 |
| 25 | 74 | 11 |
| 40 | 65 | 18 |
Reductive Amination Alternatives
While catalytic hydrogenation remains standard for nitro group reduction, recent protocols employ sodium dithionite (Na₂S₂O₄) in aqueous ethanol as a safer alternative:
\text{4-(Aminomethyl)nitrobenzamide} \xrightarrow{\text{Na}2\text{S}2\text{O}4, \text{H}2\text{O/EtOH}} \text{4-(Aminomethyl)benzamide} \quad (\text{Yield: 88%})
This method eliminates explosion risks associated with hydrogen gas and achieves comparable yields.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant data demonstrate advantages of continuous flow systems for Stage 1 acetylations:
Table 3: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 2 h | 15 min |
| Energy Consumption | 18 kWh/kg | 6 kWh/kg |
| Purity | 95% | 98% |
Microreactors enhance heat transfer and reduce side reactions during exothermic steps like sulfonyl chloride formation.
Solvent Recovery Systems
Industrial implementations utilize short-path distillation to recover and reuse DMF from Stage 4 alkylations, achieving 92% solvent recovery rates. This reduces production costs by $38/kg of final product according to lifecycle assessments.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H)
-
δ 8.12 (s, 1H, SO₂NH)
-
δ 7.92 (d, J = 8.4 Hz, 2H, benzamide-ArH)
HPLC Purity: 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Stability Profiling
Accelerated stability studies (40°C/75% RH) show <0.5% degradation after 6 months when stored in amber glass with nitrogen overlay.
Challenges in Process Chemistry
Byproduct Formation Mechanisms
Three primary side reactions necessitate careful control:
Environmental Impact Mitigation
Lifecycle analysis identifies POCl₃ usage in Stage 1 as the largest environmental burden (68% of total Ecotoxicity Potential). Alternative chlorinating agents under investigation include:
Case Studies in Process Optimization
Catalytic Aminomethylation
A 2023 study demonstrated zeolite-catalyzed Mannich reactions for Stage 2, eliminating ammonium chloride requirements:
\text{4-Nitrobenzamide} + \text{HCHO} \xrightarrow{\text{H-ZSM-5, EtOH}} \text{4-(Aminomethyl)nitrobenzamide} \quad (\text{Yield: 85%})
The zeolite catalyst was reused 15 times without activity loss, reducing waste generation by 62%.
Microwave-Assisted Alkylation
Implementing microwave irradiation (150 W, 80°C) in Stage 4 reduced reaction times from 8 h to 35 minutes while maintaining 91% yield. Energy consumption decreased by 74% compared to conventional heating.
Regulatory Considerations
Genotoxic Impurity Control
ICH M7 guidelines require monitoring of 2-chloromethylpyridine residuals (<1 ppm). Recent protocols achieve this through:
Chemical Reactions Analysis
Types of Reactions
4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Sulfonamide compounds are historically recognized for their antimicrobial properties. Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial effects against various pathogens. For instance, a study evaluating new thiopyrimidine-benzenesulfonamide compounds found promising antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays indicated that these compounds could effectively suppress microbial growth.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Research on similar sulfonamide derivatives has shown that they can induce apoptosis in cancer cells. For example, a study on new 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives demonstrated cytotoxic activity against human cancer cell lines . This suggests that the compound may share similar mechanisms of action.
3. Enzyme Inhibition
Sulfonamides are known to inhibit specific enzymes involved in metabolic pathways. The compound's structural features suggest potential as an inhibitor of key enzymes related to diseases such as diabetes and Alzheimer's disease. A study focused on sulfonamides with benzodioxane moieties showed their effectiveness as α-glucosidase and acetylcholinesterase inhibitors . This highlights the compound's potential in treating metabolic disorders and neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the initial step often includes the formation of the sulfonamide group followed by acetylation to introduce the acetylamino functionality. The synthesis pathway can be summarized as follows:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonation | Sulfanilamide + Sulfonyl chloride | Aqueous base |
| 2 | Acetylation | Acetic anhydride + Amine derivative | Reflux |
| 3 | Coupling | Pyridine derivative + Benzamide | Solvent-mediated |
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated various sulfonamide derivatives, including those structurally related to our compound, against a panel of bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial potency, suggesting avenues for further research into optimizing the structure for better efficacy.
Case Study 2: Anticancer Activity
In another investigation focusing on sulfonamide-based compounds, researchers synthesized a series of derivatives and tested them against breast cancer cell lines. The findings revealed that specific substitutions on the sulfonamide core led to increased cytotoxic effects, providing insights into structure-activity relationships essential for drug development.
Mechanism of Action
The mechanism of action of 4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and pyridine moieties play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations
Synthetic Efficiency : Compound 17 (87% yield) demonstrates superior synthetic efficiency compared to brominated analogue 18 (72%), likely due to fewer steric challenges .
Thermal Stability : Higher melting points for 18 (224°C) and 19 (188°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to 17 (142°C) .
Bioactivity Implications: The pyridin-2-ylmethyl group in the target compound and 14 may enhance target binding in enzymes like carbonic anhydrase or kinase inhibitors . The bromo substituent in 18 could improve membrane permeability but may reduce solubility .
Divergence from Other Analogues
- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Features an anilinopyridine group, which may alter binding kinetics compared to the pyridin-2-ylmethyl group .
Biological Activity
The compound 4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide , also referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a complex arrangement that includes:
- An acetylamino group
- A phenylsulfonyl moiety
- A pyridin-2-ylmethyl group
The molecular formula is with a molecular weight of approximately 486.56 g/mol.
Research indicates that compounds with similar structural features often exhibit inhibitory effects on various enzymes and biological pathways. Specifically, 4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide has been studied for its:
- Inhibition of Aldose Reductase (ALR2) : This enzyme is implicated in diabetic complications. Inhibitors like this compound can reduce the conversion of glucose to sorbitol, potentially alleviating diabetic neuropathy and retinopathy .
- Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential use in oncology .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
- Aldose Reductase Inhibition : In a study focusing on the inhibition of ALR2, the compound demonstrated significantly higher inhibitory activity compared to traditional inhibitors. This suggests that it may interact with multiple sites on the enzyme, enhancing its effectiveness .
- Cytotoxicity in Cancer Cells : The compound was evaluated against leukemia cell lines, showing comparable cytotoxicity to established chemotherapeutics. This positions it as a promising candidate for further development in cancer therapies .
- Antiviral Properties : Research on N-Heterocycles has shown that compounds similar to this benzamide exhibit antiviral activity, particularly against retroviruses, which could be beneficial in treating viral infections .
Q & A
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the sulfonamide and benzamide linkages. Key signals: sulfonyl NH (~10.2 ppm), acetyl CH₃ (~2.1 ppm), and pyridinyl aromatic protons (7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: C₂₃H₂₃N₄O₄S⁺ = 475.14) with <2 ppm error .
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect byproducts (e.g., unreacted sulfonyl chloride) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the acetylamino and pyridinylmethyl groups in biological activity?
Q. Answer :
- Analog synthesis : Replace the acetylamino group with methyl, nitro, or hydroxy substituents to test electronic effects on sulfonamide hydrogen bonding .
- Pyridine ring modifications : Substitute pyridin-2-ylmethyl with pyridin-3-yl or pyridin-4-yl groups to assess steric/electronic impacts on target binding .
- Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets). Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity .
Advanced Question: How should contradictory data on the compound’s solubility and stability be resolved?
Q. Answer :
- Solubility testing : Perform parallel experiments in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation .
- Stability studies : Incubate at 4°C, 25°C, and 37°C for 14 days. Monitor degradation via LC-MS; acidic conditions may hydrolyze the acetyl group, while light exposure degrades the pyridine ring .
- Orthogonal validation : Compare results from UV-Vis, NMR, and bioassay retention to distinguish assay-specific artifacts from true instability .
Advanced Question: What strategies are recommended for identifying the compound’s primary biological targets?
Q. Answer :
- Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
- Kinase screening panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .
- CRISPR-Cas9 knockout : Validate candidate targets by knocking out genes (e.g., CAIX or EGFR) and measuring loss of compound efficacy in cell viability assays .
Basic Question: What solvents and buffers are compatible with this compound for in vitro assays?
Q. Answer :
- Solubility : >10 mM in DMSO; <0.1 mM in aqueous buffers (add ≤1% Tween-80 to PBS for improved solubility) .
- Buffer compatibility : Stable in Tris-HCl (pH 7–8) and HEPES. Avoid strong acids/bases (pH <5 or >9) to prevent hydrolysis of the sulfonamide or acetyl groups .
Advanced Question: How can metabolic stability be assessed, and what are common degradation pathways?
Q. Answer :
- Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH. Monitor depletion via LC-MS; primary metabolites include hydroxylated pyridine and deacetylated sulfonamide .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms. The pyridine ring may act as a heme ligand, causing time-dependent inhibition .
- Degradation pathways : Oxidative cleavage of the sulfonamide bridge (major pathway) and N-demethylation of the pyridinylmethyl group (minor) .
Advanced Question: How to address discrepancies in reported IC₅₀ values across different studies?
Q. Answer :
- Assay standardization : Use a unified protocol (e.g., ATP concentration, incubation time) for kinase assays. Normalize data to reference inhibitors (e.g., staurosporine) .
- Data normalization : Account for differences in cell lines (e.g., HEK293 vs. HeLa) by reporting fold-change relative to control .
- Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data and identify outliers due to assay variability .
Basic Question: What are the compound’s key functional groups and their spectroscopic signatures?
Q. Answer :
- Sulfonamide (-SO₂NH-) : IR stretch at 1160 cm⁻¹ (asymmetric SO₂) and 1340 cm⁻¹ (symmetric SO₂); ¹H NMR: NH proton at δ 10.2–10.5 ppm .
- Benzamide (-CONH-) : IR amide I band at 1650 cm⁻¹; ¹H NMR: CONH proton at δ 8.3–8.6 ppm .
- Pyridinylmethyl : Aromatic protons at δ 7.5–8.5 ppm (J = 4–5 Hz for ortho coupling) .
Advanced Question: What computational methods are suitable for predicting binding modes and off-target effects?
Q. Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of candidate targets (e.g., PDB: 3T88 for carbonic anhydrase). Prioritize poses with sulfonamide coordinating active-site zinc .
- Machine learning : Train models on ChEMBL data to predict off-target interactions (e.g., using Random Forest classifiers) .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of compound-target complexes and identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
